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Abstract

(S)-Alaproclate hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that also acts
as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed in the
1970s by Astra AB (now AstraZeneca) as a potential antidepressant, its clinical development
was halted due to significant concerns regarding hepatotoxicity observed in animal studies.[2]
[3][4] This technical guide provides a comprehensive overview of the known safety and
toxicological profile of (S)-Alaproclate hydrochloride, drawing from available preclinical data.
Due to the discontinuation of its development, publicly available data, particularly regarding
genotoxicity, carcinogenicity, and extensive clinical trials, is limited.

Pharmacological Profile

(S)-Alaproclate hydrochloride's primary mechanism of action is the selective inhibition of
serotonin (5-HT) reuptake in the brain.[5] This leads to an increased concentration of serotonin
in the synaptic cleft, enhancing serotonergic neurotransmission.[6] Additionally, it functions as a
non-competitive antagonist at the NMDA receptor, which may contribute to its overall
pharmacological effects.[7][8] The S-(-)-enantiomer of alaproclate has been shown to be more
potent than the R-(+)-enantiomer.[8]

Non-Clinical Toxicology
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The preclinical safety evaluation of (S)-Alaproclate hydrochloride identified several target
organs for toxicity, with the liver being of primary concern.

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a
single dose.

Table 1: Acute Toxicity of (S)-Alaproclate Hydrochloride

] Route of
Species . . Value Type Value Reference
Administration

Mouse Oral LD50 901 mg/kg [8]
Mouse Intraperitoneal LD50 200 mg/kg [8]
Rat Intraperitoneal TDLO 30 mg/kg [8]

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

Repeated-Dose Toxicity

Subchronic toxicity studies in rats and dogs revealed dose-dependent adverse effects.

Table 2: Summary of Repeated-Dose Toxicity Studies
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Route of
Species Duration Administrat
ion

Key
Findings

NOAEL (No-

Observed-

Adverse- Reference
Effect

Level)

Rat 6 months Oral

Liver
identified as
the target
organ.
Increased
liver weights,
hepatic
atrophy, and
diffuse
hyperplasia
of oval cells
and bile ducts
were
observed at
doses = 20

mg/kg/day.

5 mg/kg/day

Dog 6 months Oral

Transient
salivation,
rough
haircoat,
focal
alopecia,
decreased
body weight,
shortened PQ
interval, and
a slight
increase in
systolic blood
pressure

were

10 mg/kg/day
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observed at
40
mg/kg/day.
Some
hematological
and serum
chemistry
values were

also altered.

No significant

) systemic or
] Topical o
Rabbit 6 months ocular toxicity  0.5% TID
Ocular
was
observed.

Hepatotoxicity

The most significant toxicological finding that led to the cessation of (S)-Alaproclate
hydrochloride's development was hepatotoxicity.[2][3][4] In repeated-dose studies in rats, the
liver was identified as the primary target organ, with findings including increased liver weights
and histopathological changes such as hepatic atrophy and diffuse hyperplasia of oval cells
and bile ducts.[1] Mice and rats also exhibited hepatocellular fatty change.[1] The underlying
mechanism of this hepatotoxicity is not fully elucidated in the available literature but may
involve the formation of reactive metabolites or mitochondrial dysfunction, common
mechanisms of drug-induced liver injury.[1][2][9]

Reproductive and Developmental Toxicity

Reproductive toxicology studies were conducted to assess the effects on fertility and fetal
development.

Table 3: Reproductive and Developmental Toxicity of (S)-Alaproclate Hydrochloride
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Study Type Species Key Findings NOAEL/NOEL Reference

Female fertility
was not
impaired, and no
teratogenic

Segment I Rat -
effects were
observed at
doses up to 20

mg/kg/day.

No teratogenic
effects were
Segment Il Rabbit observed at -
doses up to 80
mg/kg/day.

The NOAEL for

maternal toxicity

was 20 Maternal Toxicity:

mg/kg/day. No 20

adverse effects mg/kg/dayRepro

on FO ductive NOEL:
Segment Il Rat reproduction 30

occurred up to mg/kg/dayOffspri

30 mg/kg/day. ng Viability and

The NOAEL for Growth: 5

offspring viability =~ mg/kg/day

and growth was

5 mg/kg/day.

Genotoxicity and Carcinogenicity

Specific genotoxicity and carcinogenicity data for (S)-Alaproclate hydrochloride are not
readily available in the public domain. Standard regulatory requirements would involve a
battery of tests to assess mutagenic and clastogenic potential. A safety data sheet indicates
that alaproclate is not listed as a carcinogen by the International Agency for Research on
Cancer (IARC) or the National Toxicology Program (NTP).[8]
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Drug Interactions

(S)-Alaproclate hydrochloride was found to not significantly inhibit the major cytochrome P-
450 (CYP-450) isozymes, suggesting a lower potential for metabolic drug-drug interactions.

Experimental Protocols (Representative)

Detailed experimental protocols for the studies on (S)-Alaproclate hydrochloride are not
publicly available. The following are representative protocols for the types of non-clinical
toxicology studies that would have been conducted, based on standard industry and regulatory
guidelines.

Acute Oral Toxicity Study (Representative)

o Objective: To determine the acute oral toxicity (and estimate the LD50) of (S)-Alaproclate
hydrochloride in rodents.

o Test System: Sprague-Dawley rats (one sex, typically females, for dose-ranging, followed by
both sexes for the definitive study).

» Methodology:
o Animals are fasted overnight prior to dosing.

o The test substance is administered once by oral gavage at several dose levels. A control
group receives the vehicle only.

o Animals are observed for mortality, clinical signs of toxicity, and body weight changes for
at least 14 days.

o At the end of the observation period, all surviving animals are euthanized and subjected to
a gross necropsy.

o Data Analysis: The LD50 is calculated using a recognized statistical method.

Six-Month Repeated-Dose Oral Toxicity Study
(Representative)
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» Objective: To evaluate the toxicological profile of (S)-Alaproclate hydrochloride following
daily oral administration for six months in a rodent and a non-rodent species.

» Test System: Wistar rats and Beagle dogs.
» Methodology:

o The test substance is administered daily by oral gavage (rats) or in gelatin capsules (dogs)
at three dose levels. A control group receives the vehicle only.

o Clinical observations, body weight, and food consumption are recorded regularly.

o Ophthalmological examinations, electrocardiograms (ECGs), and detailed clinical
pathology (hematology, clinical chemistry, urinalysis) are conducted at specified intervals.

o At the end of the treatment period, animals are euthanized. A comprehensive gross
necropsy is performed, and selected organs are weighed.

o Afull range of tissues is collected and processed for histopathological examination.

o Data Analysis: Data are analyzed for dose-related changes compared to the control group to
identify target organs of toxicity and determine a NOAEL.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test) (Representative)

o Objective: To assess the mutagenic potential of (S)-Alaproclate hydrochloride by its ability
to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia
coli.

» Methodology:

o The test substance is tested over a range of concentrations, both with and without an
exogenous metabolic activation system (S9 mix).

o The test substance is incubated with the bacterial strains.
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o The number of revertant colonies is counted and compared to the number of spontaneous
revertants in the negative (vehicle) control.

o Positive controls are used to ensure the validity of the test system.

o Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in
the number of revertant colonies.

Signaling Pathways and Experimental Workflows
Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the
pharmacological actions of (S)-Alaproclate hydrochloride.
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Caption: SSRI Mechanism of Action of (S)-Alaproclate.
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Caption: NMDA Receptor Antagonist Mechanism of (S)-Alaproclate.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicology assessment.
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Caption: Representative Preclinical Toxicology Workflow.

Conclusion

The preclinical toxicological evaluation of (S)-Alaproclate hydrochloride revealed a safety
profile that was ultimately deemed unacceptable for further clinical development, primarily due
to dose-dependent hepatotoxicity observed in rodent studies. While it demonstrated efficacy as
a selective serotonin reuptake inhibitor and NMDA receptor antagonist, the concerns over liver
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damage were significant. The available data provides valuable insights into the toxicological
liabilities of this particular chemical scaffold and underscores the critical importance of
comprehensive preclinical safety assessments in drug development. The lack of publicly
available genotoxicity and carcinogenicity data represents a significant gap in its complete
toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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